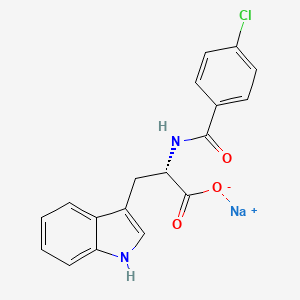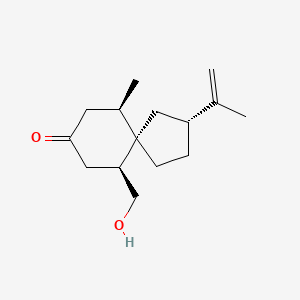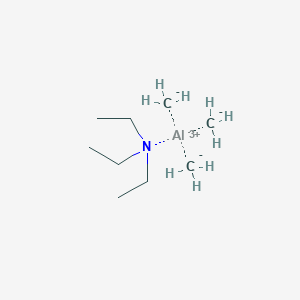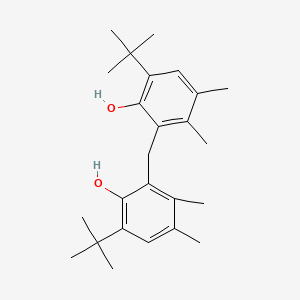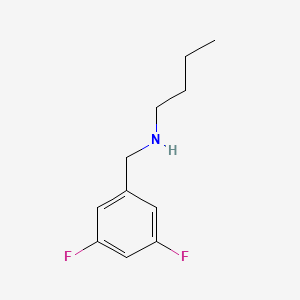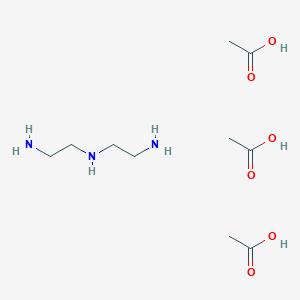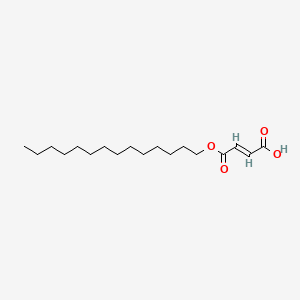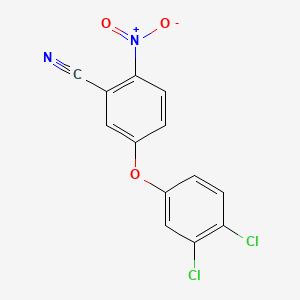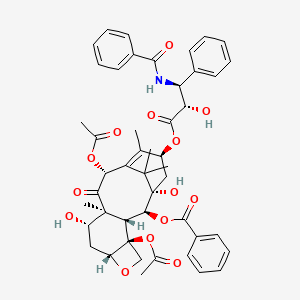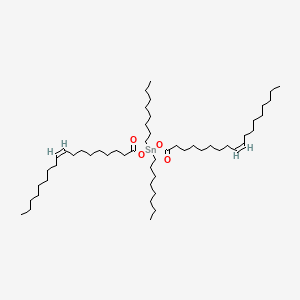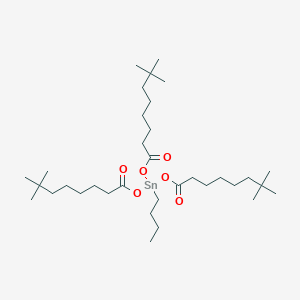
Butyltris((1-oxoneodecyl)oxy)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyltris[(1-oxoneodecyl)oxy]stannane is a chemical compound with the molecular formula C34H66O6Sn and a molecular weight of 689.6 g/mol. It is a tin-based organometallic compound, often used in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of Butyltris[(1-oxoneodecyl)oxy]stannane typically involves the reaction of butyltin trichloride with 1-oxoneodecanoic acid in the presence of a suitable base . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale reactions using similar synthetic routes, with additional purification steps to obtain high-purity Butyltris[(1-oxoneodecyl)oxy]stannane .
Analyse Des Réactions Chimiques
Butyltris[(1-oxoneodecyl)oxy]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of tin oxides and other by-products.
Reduction: Reduction reactions can convert Butyltris[(1-oxoneodecyl)oxy]stannane into lower oxidation state tin compounds.
Substitution: The compound can undergo substitution reactions where the 1-oxoneodecyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Butyltris[(1-oxoneodecyl)oxy]stannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Butyltris[(1-oxoneodecyl)oxy]stannane involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Butyltris[(1-oxoneodecyl)oxy]stannane can be compared with other organotin compounds such as:
Tributyltin oxide: Known for its use as a biocide and antifouling agent.
Dibutyltin dilaurate: Commonly used as a catalyst in the production of polyurethane foams.
Tetrabutyltin: Used in organic synthesis and as a precursor for other organotin compounds.
Butyltris[(1-oxoneodecyl)oxy]stannane is unique due to its specific structure and the presence of 1-oxoneodecyl groups, which confer distinct chemical and physical properties compared to other organotin compounds .
Propriétés
Numéro CAS |
93918-30-0 |
|---|---|
Formule moléculaire |
C34H66O6Sn |
Poids moléculaire |
689.6 g/mol |
Nom IUPAC |
[butyl-bis(7,7-dimethyloctanoyloxy)stannyl] 7,7-dimethyloctanoate |
InChI |
InChI=1S/3C10H20O2.C4H9.Sn/c3*1-10(2,3)8-6-4-5-7-9(11)12;1-3-4-2;/h3*4-8H2,1-3H3,(H,11,12);1,3-4H2,2H3;/q;;;;+3/p-3 |
Clé InChI |
YYZDJHRYAAEROU-UHFFFAOYSA-K |
SMILES canonique |
CCCC[Sn](OC(=O)CCCCCC(C)(C)C)(OC(=O)CCCCCC(C)(C)C)OC(=O)CCCCCC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



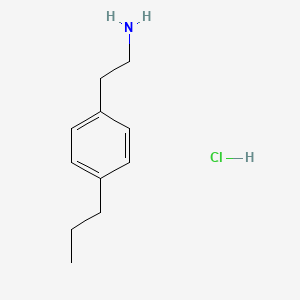
![6-chloro-2-(4-chlorophenyl)-2H-pyrano[2,3-b]pyridine](/img/structure/B12655101.png)
